molecular formula C25H31N3O4 B2560346 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 898444-59-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2560346
CAS No.: 898444-59-2
M. Wt: 437.54
InChI Key: KSKOXJVUCJESQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone: is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, and a triethoxyphenyl group attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the triethoxyphenyl group can be attached using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The benzimidazole ring can be reduced to form amines or other reduced derivatives.

  • Substitution: : The piperidine nitrogen can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

  • Substitution: : Alkyl halides and aryl halides in the presence of a base such as sodium hydride (NaH) are typically used for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines, amides, and other reduced derivatives.

  • Substitution: : Alkylated or arylated piperidine derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies due to its structural features.

  • Medicine: : Its derivatives have been explored for antimicrobial, antiviral, and anticancer properties.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the triethoxyphenyl group and the fused benzimidazole-piperidine ring system. Similar compounds may include other benzimidazole derivatives or piperidine-based compounds, but the presence of the triethoxyphenyl group adds a distinct chemical and biological profile.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds with benzimidazole rings used in medicinal chemistry.

  • Piperidine derivatives: : Compounds containing piperidine rings with different substituents.

  • Triethoxyphenyl derivatives: : Compounds with triethoxyphenyl groups attached to different heterocycles.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-4-30-21-15-18(16-22(31-5-2)23(21)32-6-3)25(29)28-13-11-17(12-14-28)24-26-19-9-7-8-10-20(19)27-24/h7-10,15-17H,4-6,11-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKOXJVUCJESQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.